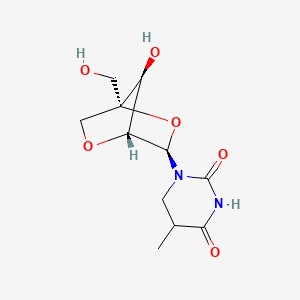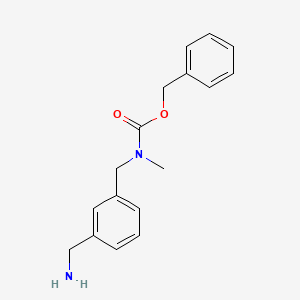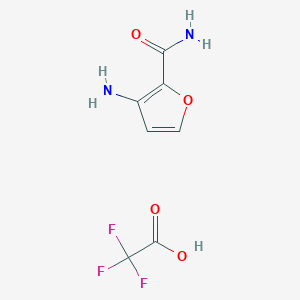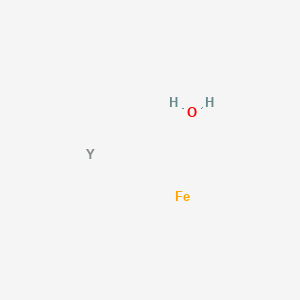
1-(2'-O,4-C-Methylene--D-ribofuranosyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of pyrimidinedione, featuring a unique structure that includes a lyxofuranosyl moiety and a methyl group. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- typically involves multi-step organic reactions. One common method includes the reaction of barbituric acid with specific aldehydes and anilines in a three-component one-pot reaction . This method allows for the functionalization of the pyrimidinedione core, providing access to various derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidinedione compounds.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialized materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, alter cellular pathways, or bind to nucleic acids. The exact pathways depend on the specific application and the modifications made to the compound’s structure.
類似化合物との比較
Similar Compounds
1,3-Disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione: Shares a similar pyrimidinedione core but differs in the substituents attached.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar in their heterocyclic structure but with different functional groups and applications.
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- apart is its unique combination of the lyxofuranosyl moiety and the methyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and specialized industrial applications.
特性
分子式 |
C11H16N2O6 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h5-7,9,14-15H,2-4H2,1H3,(H,12,16,17)/t5?,6-,7+,9-,11+/m1/s1 |
InChIキー |
VCPFBYHKXLUNRW-GXOAJRDKSA-N |
異性体SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O |
正規SMILES |
CC1CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12334067.png)



![Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-](/img/structure/B12334087.png)

![(E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine](/img/structure/B12334095.png)
![[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B12334111.png)
![(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B12334116.png)


